molecular formula C18H21ClN2OS B12808026 2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine CAS No. 17124-61-7

2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine

Katalognummer: B12808026
CAS-Nummer: 17124-61-7
Molekulargewicht: 348.9 g/mol
InChI-Schlüssel: QRJUKXBMFVUSHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine is a chemical compound with the molecular formula C18H21ClN2OS and a molecular weight of 348.89 g/mol . It belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological properties. This compound is characterized by the presence of a chloro group, a dimethylaminoethoxyethyl side chain, and a phenothiazine core structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine typically involves the reaction of 2-chlorophenothiazine with dimethylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other phenothiazine derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential therapeutic effects, such as antipsychotic and antiemetic properties.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound is known to modulate the activity of dopamine receptors, which plays a crucial role in its pharmacological effects. Additionally, it may interact with other receptors, such as serotonin and histamine receptors, contributing to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-10-(dimethylaminoethoxyethyl)phenothiazine can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: Known for its antipsychotic properties.

    Promethazine: Used as an antiemetic and antihistamine.

    Thioridazine: Another antipsychotic agent with a similar structure.

The uniqueness of this compound lies in its specific side chain and chloro substitution, which may confer distinct pharmacological properties compared to other phenothiazine derivatives .

Eigenschaften

CAS-Nummer

17124-61-7

Molekularformel

C18H21ClN2OS

Molekulargewicht

348.9 g/mol

IUPAC-Name

2-[2-(2-chlorophenothiazin-10-yl)ethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C18H21ClN2OS/c1-20(2)9-11-22-12-10-21-15-5-3-4-6-17(15)23-18-8-7-14(19)13-16(18)21/h3-8,13H,9-12H2,1-2H3

InChI-Schlüssel

QRJUKXBMFVUSHS-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCOCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.